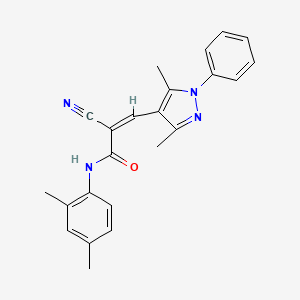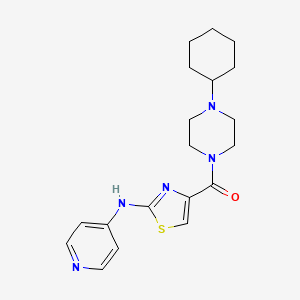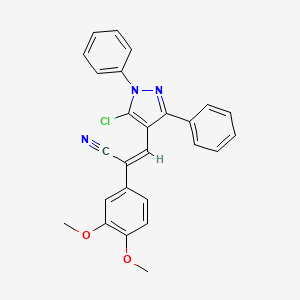
3-(Pyridin-2-yl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)benzyl alcohol is a chemical compound that is used in various scientific and industrial applications . It contains an extended polycyclic nitrogen-rich moiety, which is strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom . The molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being small .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple pathways. For example, pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .科学的研究の応用
Catalytic Oxidation of Alcohols
One of the prominent applications of 3-(Pyridin-2-yl)benzyl alcohol is in the catalytic oxidation of alcohols to aldehydes and ketones. A study demonstrated the use of Pd(OAc)2 in combination with pyridine derivatives for the aerobic oxidation of various benzylic alcohols into corresponding aldehydes and ketones, showcasing the versatility and efficacy of this catalytic system (Nishimura et al., 1998).
Directing C–H Activation
Pyridine derivatives, including this compound, have been extensively employed to direct transition-metal-catalyzed C–H activation reactions. Recent advancements have allowed for meta-C–H activation of benzyl and phenyl ethyl alcohols through the engineering of distance and geometry in directing templates, highlighting the potential for achieving site selectivity in C–H activation (Chu et al., 2015).
Enantioselective Catalysis
Another application area is in enantioselective catalysis, where derivatives of this compound have been used as acyl transfer catalysts. This application is significant for the kinetic resolution of secondary benzylic alcohols, providing high levels of enantioselectivity and demonstrating the potential of these compounds in asymmetric synthesis (Birman et al., 2004).
Polymerization and Material Science
In material science, pyridine derivatives are used in the electrochemical polymerization on electrodes. For instance, the electrocatalytic activity of polymers derived from pyridine-containing compounds for oxidation reactions has been explored, offering insights into the development of new materials with high electrocatalytic efficiency (Lu et al., 2014).
Green Chemistry Applications
The compound also finds use in green chemistry, such as in the asymmetric bioreduction of prochiral derivatives, providing a cost-effective and environmentally friendly route for the synthesis of enantiopure alcohols with excellent enantioselectivity (Xu et al., 2017).
Protecting Groups in Organic Synthesis
Additionally, 2-(Pyridin-2-yl)ethanol, a related compound, has been used as a protecting group for carboxylic acids. Its application facilitates selective removal after polymerization, illustrating the versatility of pyridine derivatives in organic synthesis (Elladiou & Patrickios, 2012).
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
For example, indole derivatives have been found to inhibit the activity of certain enzymes, disrupting the normal functioning of these pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of 3-(Pyridin-2-yl)benzyl alcohol.
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially have similar effects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, the photophysical behavior of certain compounds can be influenced by factors such as temperature, pH, and the presence of other substances .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Pyridin-2-yl)benzyl alcohol involves the conversion of pyridine-2-carboxaldehyde to 3-(Pyridin-2-yl)benzyl alcohol through a series of reactions.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "Benzyl bromide", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Pyridine-2-carboxaldehyde is reacted with benzyl bromide in the presence of sodium borohydride and methanol to form 3-(Pyridin-2-yl)benzyl methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to remove the protecting group and form 3-(Pyridin-2-yl)benzyl alcohol.", "Step 3: The final product is purified by recrystallization from water." ] } | |
CAS番号 |
98061-41-7 |
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,16H,9H2 |
InChIキー |
FDKVNOCTEZIDLY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CO |
正規SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)CO |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)
![3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2694487.png)


![1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2694490.png)

![ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2694494.png)
![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)


![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)
![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
